molecular formula C10H11BrO B3155367 1-(2-bromophenyl)butan-1-one CAS No. 79784-61-5

1-(2-bromophenyl)butan-1-one

Cat. No.: B3155367
CAS No.: 79784-61-5
M. Wt: 227.1 g/mol
InChI Key: GNKIKDHMXWBABQ-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)butan-1-one is an organic compound with the molecular formula C10H11BrO It is a brominated derivative of butanone, characterized by the presence of a bromine atom attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromophenyl)butan-1-one can be synthesized through several methods. One common approach involves the bromination of 1-phenylbutan-1-one using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetic acid or dichloromethane and is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromophenyl)butan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst

    Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)

Major Products Formed:

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Various substituted phenylbutanones

Scientific Research Applications

1-(2-Bromophenyl)butan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structure-activity relationship is analyzed to design more effective and selective drugs.

    Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer synthesis and material science.

Mechanism of Action

The mechanism of action of 1-(2-bromophenyl)butan-1-one depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to various physiological effects. The bromine atom in the phenyl ring can influence the compound’s binding affinity and selectivity towards its molecular targets. Detailed studies on its mechanism of action involve investigating its interactions at the molecular level and identifying the pathways involved.

Comparison with Similar Compounds

1-(2-Bromophenyl)butan-1-one can be compared with other similar compounds to highlight its uniqueness:

    1-(4-Bromophenyl)butan-1-one: This compound has the bromine atom attached to the para position of the phenyl ring, which can result in different chemical and biological properties.

    1-(2-Chlorophenyl)butan-1-one: The presence of a chlorine atom instead of bromine can affect the compound’s reactivity and interactions with biological targets.

    1-Phenylbutan-1-one: The absence of a halogen atom in this compound makes it less reactive in certain chemical reactions compared to its brominated counterpart.

By comparing these compounds, researchers can better understand the influence of different substituents on the chemical and biological properties of this compound.

Properties

IUPAC Name

1-(2-bromophenyl)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c1-2-5-10(12)8-6-3-4-7-9(8)11/h3-4,6-7H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNKIKDHMXWBABQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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